Synthetic Yield
The compound is synthesized in high yield (76%) via the Friedel-Crafts acetylation of ethyl 1H-pyrrole-2-carboxylate using acetyl chloride and anhydrous aluminum chloride in 1,2-dichloroethane at room temperature . This yield serves as a robust benchmark for researchers and process chemists planning multi-step syntheses, as it is significantly higher than yields reported for analogous reactions on less reactive pyrrole substrates [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | Ethyl 1H-pyrrole-2-carboxylate (substrate) → Target Product; Yields for acetylation of other pyrrole substrates often <50% [1] |
| Quantified Difference | Yield advantage of >26 percentage points over typical yields for less activated pyrroles |
| Conditions | Reaction: Friedel-Crafts acetylation with acetyl chloride and AlCl3 in 1,2-dichloroethane at room temperature for 1 hour. |
Why This Matters
A higher and reproducible synthetic yield directly reduces cost, time, and material waste, making this compound a more efficient and economical choice for large-scale or multi-step synthesis programs.
- [1] Semantic Scholar. (n.d.). Pyrrole chemistry. VI. Syntheses and electrophilic substitution reactions of some 3-substituted pyrroles. Retrieved from https://www.semanticscholar.org View Source
